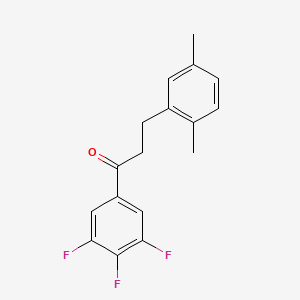

3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone

Description

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-10-3-4-11(2)12(7-10)5-6-16(21)13-8-14(18)17(20)15(19)9-13/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZCLQHUCMDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644763 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-12-6 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone typically follows a multi-step organic synthesis route involving:

-

- 2,5-Dimethylbenzaldehyde or 2,5-dimethylphenyl derivatives

- 3,4,5-Trifluoroacetophenone or related trifluorinated aromatic ketones

-

- Friedel-Crafts acylation

- Claisen-Schmidt condensation or related aldol-type condensations

- Subsequent reduction or oxidation steps as needed to achieve the propiophenone structure

-

- Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts acylation

- Bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for condensation reactions

- Solvents like dichloromethane, toluene, or ethanol depending on the step

Detailed Synthetic Route

Friedel-Crafts Acylation:

The initial step involves acylation of the 2,5-dimethylbenzene ring with a trifluorinated acyl chloride or anhydride to introduce the propiophenone moiety. This reaction is catalyzed by a Lewis acid under anhydrous conditions to avoid hydrolysis.Condensation Reaction:

Alternatively, a Claisen-Schmidt condensation between 2,5-dimethylbenzaldehyde and 3,4,5-trifluoroacetophenone can be performed in the presence of a strong base. This forms an α,β-unsaturated ketone intermediate.Hydrogenation or Reduction:

The α,β-unsaturated intermediate is then selectively hydrogenated to yield the saturated propiophenone structure.Purification:

The crude product is purified by recrystallization or column chromatography to isolate the pure 3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4,5-Trifluorobenzoyl chloride, AlCl3 | Dichloromethane | 0–25 °C | 70–85 | Anhydrous conditions critical |

| Claisen-Schmidt Condensation | 2,5-Dimethylbenzaldehyde, 3,4,5-trifluoroacetophenone, NaOH | Ethanol/Water | Room temp to 50 °C | 65–80 | Base concentration affects selectivity |

| Hydrogenation | H2, Pd/C catalyst | Ethanol | 25–40 °C | 80–90 | Careful control to avoid over-reduction |

| Purification | Recrystallization or silica gel chromatography | Various | Ambient | — | Purity > 98% achievable |

Research Findings and Optimization Notes

Selectivity: The presence of methyl groups at the 2 and 5 positions on the phenyl ring influences regioselectivity during acylation and condensation, favoring para- and ortho-substitution patterns that facilitate the desired product formation.

Fluorine Effects: The trifluorinated phenyl ring enhances the electrophilicity of the acylating agent, improving reaction rates in Friedel-Crafts acylation but requiring careful control to prevent polyacylation.

Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) are employed to monitor reaction progress and confirm product identity.

Purification Challenges: Due to the compound’s aromatic and fluorinated nature, chromatographic separation requires optimized solvent systems, often mixtures of hexane and ethyl acetate.

Summary Table of Key Physical and Chemical Properties

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several reactions, including:

- Michael Addition Reactions : This compound can act as an electrophile in Michael addition reactions, facilitating the formation of complex molecules.

- Aldol Condensation : It can be involved in aldol reactions, leading to the formation of β-hydroxy ketones, which are valuable intermediates in organic synthesis.

Photochemistry

The trifluoromethyl group present in this compound enhances its photochemical properties. It can be used in:

- Photoinitiators : Due to its ability to absorb UV light, it serves as a photoinitiator in polymerization processes. This is particularly useful in the production of coatings and adhesives that require rapid curing under UV light.

- Fluorescent Probes : The compound's unique fluorescence properties make it suitable for use as a fluorescent probe in biological imaging and sensing applications.

Material Science

In material science, 3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone finds applications in:

- Polymer Chemistry : It is used to modify polymer properties, enhancing thermal stability and chemical resistance due to the presence of fluorine atoms.

- Nanocomposites : The compound can be incorporated into nanocomposites to improve mechanical and thermal properties, making it valuable for applications in aerospace and automotive industries.

Case Study 1: Photopolymerization

A study demonstrated the effectiveness of 3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone as a photoinitiator for acrylate-based systems. The results showed that incorporating this compound significantly improved the curing speed and final mechanical properties of the resulting polymers compared to traditional photoinitiators .

Case Study 2: Synthesis of Fluorinated Compounds

Research highlighted its role as an intermediate in synthesizing fluorinated compounds that exhibit enhanced biological activity. The compound facilitated the formation of novel drug candidates with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2,5-dimethylphenyl)-3',4',5'-trifluoropropiophenone with three structurally related compounds, emphasizing substituent patterns, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Phenyl Groups) | Fluorine Atoms | Purity |

|---|---|---|---|---|---|---|

| 3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone | Not provided | C₁₇H₁₅F₃O | 292.30 | 2,5-dimethylphenyl | 3 (3',4',5') | N/A |

| 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone | 898755-34-5 | C₁₇H₁₅F₃O | 292.30 | 2,6-dimethylphenyl | 3 (3',4',5') | 97% |

| 3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone | 898794-60-0 | C₁₇H₁₅F₃O | 292.30 | 2,4-dimethylphenyl | 3 (3',4',5') | 97% |

| 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone | 898753-63-4 | C₁₉H₂₂O | 266.38 | 2,5-dimethylphenyl; 3',5'-dimethyl | None | N/A |

Key Findings:

Structural Variations: The 2,5-dimethylphenyl substituent in the target compound differs from the 2,6- and 2,4-dimethylphenyl isomers in the spatial arrangement of methyl groups. The absence of fluorine in 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-63-4) reduces electronegativity and polarity, likely decreasing solubility in polar solvents compared to fluorinated analogs .

Molecular Weight and Formula: All trifluoropropiophenone variants share the same molecular formula (C₁₇H₁₅F₃O) and weight (292.30 g/mol), confirming their structural similarity aside from methyl positioning. The non-fluorinated analog (C₁₉H₂₂O) has a lower molecular weight (266.38 g/mol) due to the absence of fluorine and additional methyl groups .

Functional Implications: Fluorine Substitution: The trifluorophenyl group enhances metabolic stability and lipophilicity, making fluorinated analogs more suitable for drug design than non-fluorinated counterparts .

Purity and Availability: Both 2,6- and 2,4-dimethylphenyl variants are available at 97% purity, indicating standardized synthesis protocols.

Biological Activity

3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone (CAS No. 898754-12-6) is an organic compound belonging to the class of trifluoropropiophenones. Its unique structure, characterized by a trifluoromethyl group and a dimethylphenyl moiety, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 292.296 g/mol

- Density : 1.201 g/cm³

- Boiling Point : 398.5 °C

- Flash Point : 215.7 °C

These properties indicate a stable compound with significant potential for various applications in medicinal chemistry.

Biological Activity Overview

Research indicates that 3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone exhibits several biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

A pivotal study investigated the compound's anticancer mechanism through its interaction with the heat shock protein 27 (Hsp27). The compound was shown to induce apoptosis in cancer cells by activating caspase pathways. Specifically, it demonstrated significant cell growth inhibition and apoptosis induction in breast cancer cell lines (SKBR-3) at concentrations as low as 2.5 nM .

| Compound | EC (μM) | Mechanism |

|---|---|---|

| 3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone | 0.74 ± 0.08 | Inhibition of WNT/β-catenin pathway |

| Control Compound | 29.5 ± 0.9 | N/A |

The data suggest that the trifluoromethyl group enhances the compound's potency by influencing its interaction with molecular targets involved in cancer progression .

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of the compound were synthesized and tested against various bacterial strains. Notably, compounds similar to 3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone exhibited broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | < 1 μg/mL |

| Vancomycin-resistant Enterococcus faecium | < 2 μg/mL |

These findings highlight the potential of this compound in developing new antimicrobial agents.

The mechanisms underlying the biological activities of 3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone can be summarized as follows:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- WNT/β-Catenin Pathway Inhibition : It disrupts signaling pathways critical for cell proliferation and survival.

- Antimicrobial Action : The presence of the trifluoromethyl group enhances membrane permeability or disrupts essential cellular processes in bacteria.

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation in SKBR-3 cells .

Case Study 2: Antimicrobial Potential

A series of derivatives were tested against resistant bacterial strains, showing that modifications to the phenyl ring significantly impacted antibacterial efficacy. The presence of a trifluoromethyl group was crucial for enhancing activity against resistant strains .

Q & A

Basic: What are the common synthetic routes for 3-(2,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, halogen substitution on a pre-fluorinated aromatic ring (e.g., 3,4,5-trifluorobenzoyl chloride) followed by coupling with a 2,5-dimethylphenyl Grignard reagent can yield the target compound. Key intermediates are characterized via , , and NMR to confirm regioselectivity and purity. Mass spectrometry (HRMS) and HPLC (>97% purity thresholds) are used to validate molecular weight and purity .

Advanced: How does the electronic environment of the trifluorinated aryl ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of the 3',4',5'-trifluoro substituents reduces electron density on the aryl ring, complicating nucleophilic aromatic substitution. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. Experimentally, optimizing catalysts (e.g., Pd(PPh) with SPhos ligands) and reaction conditions (e.g., elevated temperatures in anhydrous DMF) improves coupling efficiency. Contrasting yields from Suzuki-Miyaura vs. Ullmann-type reactions highlight steric and electronic challenges .

Basic: What analytical techniques are critical for confirming the crystal structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (via Olex2 or APEX4 software) refines structural parameters, with R values <0.05 indicating high precision. Crystallographic data (CCDC deposition) should include hydrogen bonding (C–H⋯F) and π-π stacking interactions, which are common in fluorinated aromatics .

Advanced: How do steric effects from the 2,5-dimethylphenyl group impact molecular packing in solid-state studies?

Methodological Answer:

The bulky 2,5-dimethylphenyl group induces non-coplanar stacking, reducing crystallinity. Powder XRD and differential scanning calorimetry (DSC) reveal polymorphic transitions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., F⋯H vs. H⋯H interactions), showing steric hindrance disrupts close packing. Comparative studies with non-methylated analogs demonstrate higher melting points and altered solubility profiles .

Basic: What spectroscopic methods resolve ambiguities in fluorine substituent positioning?

Methodological Answer:

NMR coupled with HMBC identifies coupling patterns between fluorine atoms and adjacent protons. For example, 3',4',5'-trifluoro substitution shows distinct couplings in the aromatic region. IR spectroscopy (C=O stretch ~1680 cm) and Raman spectroscopy further differentiate electronic environments of substituents .

Advanced: How can conflicting spectral data (e.g., NMR vs. computational predictions) be reconciled?

Methodological Answer:

Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Parametrization of NMR chemical shifts using software like ACD/Labs or Gaussian NMR calculations (with B3LYP/6-311+G(d,p) basis sets) accounts for solvent polarity. Variable-temperature NMR experiments (e.g., −40°C to 80°C) detect conformational exchange broadening. Cross-validating with X-ray data resolves ambiguities .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Flash chromatography (silica gel, hexane/EtOAc gradient) separates the product from unreacted starting materials. For higher purity, recrystallization from ethanol/water mixtures leverages differential solubility. Preparative HPLC (C18 column, acetonitrile/water mobile phase) is used for >99% purity, critical for biological assays .

Advanced: What role does this compound play in designing fluorinated liquid crystals or organic semiconductors?

Methodological Answer:

The trifluorinated aryl group enhances electron mobility and thermal stability in organic semiconductors. Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) characterize mesophase behavior. Charge carrier mobility is measured via space-charge-limited current (SCLC) in thin-film devices. Comparative studies with non-fluorinated analogs show improved n-type semiconducting properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.